molecular formula C9H9N3O B2707183 6-hydrazinyl-2H-isoquinolin-1-one CAS No. 935981-63-8

6-hydrazinyl-2H-isoquinolin-1-one

Cat. No.: B2707183
CAS No.: 935981-63-8
M. Wt: 175.191
InChI Key: RCMCDESGEKHELQ-UHFFFAOYSA-N
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Description

6-Hydrazinyl-2H-isoquinolin-1-one is a chemical compound with the molecular formula C9H9N3O and a molecular weight of 175.191. It is a derivative of isoquinolin-1(2H)-ones, which are important nitrogen-heterocyclic compounds known for their versatile biological and physiological activities .


Synthesis Analysis

The synthesis of isoquinolin-1(2H)-ones, including this compound, has been greatly developed recently . A general protocol for the synthesis of isoxazolidine-fused isoquinolin-1(2H)-ones was established with the help of bench stable hypervalent iodine reagent PIDA . Polycyclic six-, seven- and eight-membered N-heterocycles can be rapidly synthesized from available amides under metal-free conditions within 1 minute at room temperature through C–H/N–H functionalization . This protocol has the merits of broad substrate scope, atom economy, and operational simplicity .


Molecular Structure Analysis

The molecular structure of this compound is based on the isoquinolin-1(2H)-one scaffold, which consists of a benzene ring fused to a pyridine ring . The nitrogen atom in the pyridine ring and the hydrazinyl group at the 6th position differentiate it from other isoquinolin-1(2H)-ones.


Chemical Reactions Analysis

Isoquinolin-1(2H)-ones can undergo various chemical reactions. For instance, an efficient sulfuration of isoquinolin-1(2H)-ones at the C-4 position has been reported by employing ethyl sulfinates . The corresponding products are obtained in moderate to excellent yields in the presence of iodine . Moreover, aryne reacts with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction/dehydrogenation–aromatization/tautamerization process to produce 4-amino isoquinolin-1(2H)-ones .

Scientific Research Applications

Cobalt-Catalyzed C(sp2)-H Bond Alkenylation/Annulation

  • Application : A bidentate directing group for cobalt-catalyzed C(sp2)-H alkenylation/annulation, forming an isoquinoline backbone. This process demonstrates high regioselectivity and yields, with the directing group being reductively removable under mild conditions (Zhai et al., 2017).

Synthesis and Biological Activities

  • Application : Used in the synthesis of new compounds exhibiting antimicrobial, analgesic, and anti-inflammatory activities. These compounds have potential applications in pharmaceuticals (Hiremath et al., 2002).

Antimicrobial and Docking Study

  • Application : Synthesis of chalcones incorporating isoquinoline moiety, evaluated for antimicrobial activities. The study includes a docking study to understand the binding affinity toward specific proteins (Mukhtar et al., 2022).

Pyrazolothienotetrahydroisoquinoline Derivatives

  • Application : Synthesized compounds were evaluated as antimicrobial agents, showcasing potential in medical and biological research (Kamal et al., 2011).

Synthesis of Heterocyclic Systems

  • Application : Used in the synthesis of novel heterocyclic systems, which can have applications in materials science and pharmaceuticals (Butin et al., 2007).

Colorimetric Assay Using Smartphone Imaging

  • Application : Acts as a chromofluorogenic sensor for fluoride ions, with potential in environmental monitoring and analysis (Yadav et al., 2020).

Synthesis and Cytotoxic Evaluation

  • Application : Used in the synthesis of pyrazino[1,2-b]isoquinolines, showing cytotoxic activity against specific cancer cell lines, indicating potential in cancer research (Hernández-Vázquez & Miranda, 2016).

Novel Routes to Fused Isoquinolines

  • Application : Offers new methods for synthesizing fused isoquinolines, important in chemical synthesis and drug development (Awad et al., 2002).

Spectrophotometric Studies on Hydroxyl-Azo Dyes

  • Application : In the synthesis of hydroxyl-azo dyes derived from quinolone, relevant in dye and pigment technology (Yahyazadeh et al., 2022).

Future Directions

The future directions in the research of 6-hydrazinyl-2H-isoquinolin-1-one and related compounds could involve further development of their synthetic methods , exploration of their biological activities, and investigation of their potential applications in various fields. The recent advances in the construction of the isoquinolone ring with atom- and step-economy, focusing on the intermolecular annulation protocols and intramolecular cyclization in the presence of a variety of catalyst systems, suggest promising future directions .

Mechanism of Action

Mode of Action

The mode of action of 6-hydrazinyl-2H-isoquinolin-1-one Isoquinolin-1(2h)-ones, the class of compounds to which it belongs, are known to interact with various biological targets through different mechanisms .

Biochemical Pathways

The biochemical pathways affected by This compound Given the compound’s structural similarity to other isoquinolin-1(2H)-ones, it may potentially influence several biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Its bioavailability, distribution in the body, metabolism, and excretion rates remain to be determined.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .

Properties

IUPAC Name

6-hydrazinyl-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-12-7-1-2-8-6(5-7)3-4-11-9(8)13/h1-5,12H,10H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMCDESGEKHELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)C=C1NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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